PAR4 antagonist 5
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Overview
Description
PAR4 antagonist 5 is a potent inhibitor of protease-activated receptor 4 (PAR4), which is a member of the G protein-coupled receptor family. This compound exhibits significant anti-platelet aggregation activity and is primarily used in the research of thrombotic diseases . PAR4 is activated by thrombin cleavage, making it a crucial target for managing thrombotic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PAR4 antagonist 5 involves a three-step synthetic route to access a novel series of indole-based antagonists . The process begins with the preparation of the indole core, followed by functionalization to introduce the necessary substituents. The final step involves the coupling of the functionalized indole with other chemical groups to form the desired antagonist.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves the use of various reagents and catalysts to achieve the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
PAR4 antagonist 5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions are commonly employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound.
Scientific Research Applications
PAR4 antagonist 5 has a wide range of scientific research applications, including:
Mechanism of Action
PAR4 antagonist 5 exerts its effects by inhibiting the activation of PAR4 by thrombin. This inhibition prevents the downstream signaling events that lead to platelet aggregation and thrombus formation . The compound binds to the receptor and blocks the interaction with thrombin, thereby preventing the cleavage and activation of PAR4 .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to PAR4 antagonist 5, including:
YD-3: Another PAR4 antagonist used in research studies.
ML354: A compound that also targets PAR4 and is used as a research tool.
BMS-986120: A potent and reversible PAR4-specific antagonist developed by Bristol-Myers Squibb.
Uniqueness
This compound is unique in its potent anti-platelet aggregation activity with an IC50 of less than 20 μM . This makes it a valuable tool for studying thrombotic diseases and developing new therapeutic agents targeting PAR4.
Properties
Molecular Formula |
C18H14ClN3O2S |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-(3-methoxy-6-methylcinnolin-8-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C18H14ClN3O2S/c1-9-4-10-6-15(24-3)21-22-16(10)12(5-9)18-20-17-13(19)7-11(23-2)8-14(17)25-18/h4-8H,1-3H3 |
InChI Key |
ZAFHORJBQGECAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NN=C2C(=C1)C3=NC4=C(S3)C=C(C=C4Cl)OC)OC |
Origin of Product |
United States |
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